N-Acetylpenicillamine

Catalog No.
S661868
CAS No.
15537-71-0
M.F
C7H13NO3S
M. Wt
191.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetylpenicillamine

CAS Number

15537-71-0

Product Name

N-Acetylpenicillamine

IUPAC Name

(2S)-2-acetamido-3-methyl-3-sulfanylbutanoic acid

Molecular Formula

C7H13NO3S

Molecular Weight

191.25 g/mol

InChI

InChI=1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)/t5-/m0/s1

InChI Key

MNNBCKASUFBXCO-YFKPBYRVSA-N

SMILES

Array

Synonyms

N-acetylpenicillamine, N-acetylpenicillamine, (D)-isomer, N-acetylpenicillamine, (L)-isomer

Canonical SMILES

CC(=O)NC(C(=O)O)C(C)(C)S

Isomeric SMILES

CC(=O)N[C@@H](C(=O)O)C(C)(C)S

The exact mass of the compound N-Acetyl-D-penicillamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Amino Acids, Sulfur - Supplementary Records. It belongs to the ontological category of N-acetyl-D-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Acetylpenicillamine (NAP) is a highly specialized, acetylated derivative of the amino acid penicillamine, characterized by the presence of gem-dimethyl groups adjacent to its sulfhydryl moiety. In industrial and advanced research procurement, NAP is primarily sourced as the essential precursor for S-nitroso-N-acetylpenicillamine (SNAP), a benchmark nitric oxide (NO) donor used in hemocompatible medical polymers [1]. Additionally, its unique structural profile—specifically the acetylation of the amine group—removes the zwitterionic nature of the parent penicillamine, fundamentally altering its solubility, cellular uptake, and metal coordination chemistry. This makes NAP a superior, lower-toxicity chelator for heavy metals like inorganic mercury, and a highly stable thiol building block that resists premature oxidation during complex chemical syntheses [2].

Substituting NAP with cheaper or more common thiols like N-acetylcysteine (NAC) or D-penicillamine (D-PA) universally fails in application-critical workflows. While NAC is a widely available thiol, it lacks the bulky gem-dimethyl groups found on the penicillamine backbone; when converted to an S-nitrosothiol (SNAC), the lack of steric hindrance allows rapid bimolecular decomposition, making it useless for long-term NO-releasing medical devices [1]. Conversely, while D-penicillamine shares the sterically hindered backbone, its free amino group causes severe in vivo toxicity, including pyridoxine (Vitamin B6) antagonism and indiscriminate copper depletion [2]. NAP perfectly threads this needle: the acetyl group neutralizes the amine-linked toxicity, while the gem-dimethyl groups preserve the steric bulk required for exceptional downstream S-nitrosothiol stability and selective metal chelation.

Precursor Superiority for Nitric Oxide Donor Stability

In the synthesis of NO-releasing materials, the choice of thiol precursor dictates the functional lifespan of the final product. S-nitrosothiols derived from primary thiols like N-acetylcysteine (SNAC) degrade rapidly via unhindered dimerization [2]. In contrast, SNAP—synthesized directly from N-Acetylpenicillamine—benefits from profound steric hindrance at the tertiary carbon. When incorporated into medical-grade polyurethanes or PVC, SNAP provides sustained, localized NO release for over 14 days, whereas primary S-nitrosothiols deplete in a fraction of the time [1]. This makes NAP the mandatory precursor for long-acting antithrombotic and antimicrobial device coatings.

Evidence DimensionDuration of sustained NO release in polymer matrices
Target Compound Data>14 days of consistent NO release (SNAP derived from NAP)
Comparator Or BaselineRapid degradation within hours to days via bimolecular decomposition (SNAC derived from NAC)
Quantified DifferenceOrder-of-magnitude increase in functional NO-release half-life
ConditionsImpregnation in hydrophobic biomedical polymers (e.g., polyurethane, PVC) at physiological temperatures

Procurement of NAP is essential for manufacturing NO-releasing medical devices (like catheters and stents) that require shelf-stability and prolonged in vivo efficacy.

Enhanced Safety and Efficacy in Mercury Chelation

For heavy metal mobilization, NAP demonstrates superior clinical and cellular performance compared to the parent compound D-penicillamine. In clinical models of mercury poisoning, NAP effectively reduced the biological half-life of mercury from a baseline of approximately 65 days down to 24 days [1]. More importantly, unlike D-penicillamine, NAP does not induce pyridoxine (Vitamin B6) deficiency or severe immune depression. The acetylation of the amine group prevents the formation of toxic thiazolidine complexes with pyridoxal phosphate, making NAP the preferred, safer chelator for specific inorganic mercury and methylmercury detoxification protocols [2].

Evidence DimensionMercury mobilization and off-target toxicity
Target Compound DataReduces Hg half-life to ~24 days without pyridoxine antagonism
Comparator Or BaselineD-penicillamine (reduces Hg half-life to ~26 days but causes severe Vitamin B6 deficiency)
Quantified DifferenceEquivalent or slightly superior Hg clearance with near-total elimination of amine-linked neurotoxicity
ConditionsIn vivo heavy metal poisoning models

Buyers formulating specialized chelation therapies or diagnostic reagents must select NAP over D-PA to avoid severe adverse neurological and immunological side effects.

Oxidation Resistance and Thiol-Disulfide Exchange Kinetics

The stability of a thiol during storage and complex formulation is critical for reproducible synthesis. NMR kinetic studies of thiol-disulfide exchange reveal that NAP exhibits a significantly lower tendency to form symmetric disulfides compared to unhindered biological thiols like glutathione [1]. The steric bulk of the adjacent methyl groups severely retards the second step of the disulfide exchange reaction. Consequently, NAP remains predominantly in its active, monomeric thiol state under conditions where other thiols would rapidly oxidize or form mixed disulfides, ensuring higher yields in downstream derivatization [1].

Evidence DimensionRate of symmetric disulfide formation
Target Compound DataHighly restricted disulfide formation due to gem-dimethyl steric hindrance
Comparator Or BaselineUnhindered thiols (e.g., glutathione, cysteine)
Quantified DifferenceSubstantially lower rate and equilibrium constants for the second step of thiol-disulfide exchange
ConditionsAqueous solutions at physiological pH (7.4)

NAP provides superior shelf-life and formulation stability, preventing yield loss to unwanted disulfide byproducts during the synthesis of thiol-conjugates.

Synthesis of S-Nitrosothiol (SNAP) for Medical Devices

Directly leveraging its steric hindrance, NAP is the primary industrial precursor for synthesizing S-nitroso-N-acetylpenicillamine (SNAP). SNAP is subsequently doped or covalently linked into biomedical polymers (polyurethanes, silicone, PVC) to create catheters, stents, and extracorporeal circuits that continuously release nitric oxide, thereby preventing thrombosis and bacterial biofilm formation [1].

Formulations for Specialized Heavy Metal Detoxification

Due to its ability to clear inorganic mercury without inducing pyridoxine deficiency, NAP is utilized in the research and development of specialized chelation therapeutics and diagnostic mobilization tests where traditional agents like D-penicillamine are contraindicated due to their high toxicity profiles [2].

Highly Stable Thiol Reagents for Assay Development

Because NAP resists symmetric disulfide formation and oxidation better than standard aliphatic thiols, it is an ideal candidate for developing robust biochemical assays, protecting groups, or thiol-based redox buffers that require long-term stability in aqueous environments at physiological pH [3].

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

191.06161445 Da

Monoisotopic Mass

191.06161445 Da

Heavy Atom Count

12

UNII

WO11M5K6OR

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15537-71-0
59-53-0

Wikipedia

D-N-acetylpenicillamine

Dates

Last modified: 08-15-2023

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